N-Acetyl-S-(2-hydroxyethyl)-L-cysteine

Overview

Description

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine is a metabolite of acrylamide, a compound commonly found in various industrial processes and food products. This compound is formed through the conjugation of acrylamide with glutathione, followed by further metabolic processing. It is often used as a biomarker for acrylamide exposure in humans and animals .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine can be synthesized through the reaction of acrylamide with glutathione, followed by enzymatic or chemical acetylation. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the conjugation process. The product is then purified using chromatographic techniques .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using acrylamide and glutathione as starting materials. The reaction is carried out in a controlled environment to ensure high yield and purity. The final product is often used in research and diagnostic applications .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert disulfides back to thiols.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophiles like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Disulfides, sulfoxides.

Reduction: Thiols.

Substitution: Various substituted cysteine derivatives.

Scientific Research Applications

Toxicology and Biomonitoring

Biomarker for Exposure Assessment

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine is recognized as a urinary metabolite of several xenobiotic compounds, especially those with electrophilic properties. Its presence in urine serves as a biomarker for assessing exposure to toxic substances, including ethylene oxide and other volatile organic compounds (VOCs) .

Case Study: Monitoring Chemical Exposure

A study evaluated the urinary concentrations of 2-HEMA in individuals exposed to VOCs. It was found that elevated levels correlated with occupational exposure, suggesting its utility in biomonitoring programs aimed at protecting workers from harmful chemicals .

Analytical Chemistry

Use as an Internal Standard

In analytical chemistry, this compound is employed as a stable isotope-labeled internal standard for quantitative mass spectrometry. The deuterated forms of this compound facilitate accurate measurement of its concentration in biological samples, enhancing the reliability of toxicological assessments .

Data Table: Comparison of Analytical Methods

| Method | Application | Advantages |

|---|---|---|

| Mass Spectrometry | Quantification of metabolites | High sensitivity and specificity |

| HPLC | Separation and analysis | Effective for complex mixtures |

| GC-MS | Volatile compound analysis | Suitable for trace analysis in environmental samples |

Pharmaceutical Applications

Potential Therapeutic Uses

Research indicates that this compound may have therapeutic potential due to its antioxidant properties. It can act as a nucleophile, participating in reactions that neutralize free radicals and protect cellular components from oxidative damage .

Case Study: Antioxidant Activity

In vitro studies demonstrated that 2-HEMA exhibited significant antioxidant activity, reducing oxidative stress in cellular models exposed to harmful agents. This suggests its potential role in developing treatments for oxidative stress-related diseases .

Organic Synthesis

Reactivity in Chemical Reactions

this compound serves as a reactive intermediate in organic synthesis. It participates in nucleophilic substitution reactions, facilitating the formation of carbon-sulfur and carbon-carbon bonds, which are essential in synthesizing complex organic molecules .

Data Table: Reaction Types Involving 2-HEMA

| Reaction Type | Description | Example Applications |

|---|---|---|

| Nucleophilic Substitution | Formation of new chemical bonds | Synthesis of pharmaceuticals |

| Electrophilic Addition | Reactivity with electrophiles | Development of novel materials |

Environmental Monitoring

Detection of Pollutants

The compound's role as a metabolite allows it to be used as an indicator for environmental monitoring of pollutants. Studies have shown that measuring levels of 2-HEMA can provide insights into the exposure levels of populations living near industrial sites .

Mechanism of Action

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine exerts its effects primarily through its role as a detoxification product of acrylamide. The compound is formed via the conjugation of acrylamide with glutathione, followed by acetylation. This process helps to neutralize the toxic effects of acrylamide by facilitating its excretion from the body. The molecular targets involved include enzymes such as glutathione S-transferase and acetyltransferase .

Comparison with Similar Compounds

Similar Compounds

N-Acetyl-S-(2-carbamoylethyl)-L-cysteine: Another metabolite of acrylamide, formed through a similar metabolic pathway.

N-Acetyl-S-(3-hydroxypropyl)-L-cysteine: A metabolite of acrolein, another toxic compound found in industrial processes.

Uniqueness

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine is unique due to its specific formation from acrylamide and its role as a biomarker for acrylamide exposure. Its structure allows it to be easily detected and quantified in biological samples, making it a valuable tool in toxicological studies .

Biological Activity

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (often abbreviated as 2-HEMA) is a metabolite derived from the metabolism of various xenobiotic compounds, particularly those with electrophilic properties. This compound has garnered attention for its potential biological activities, especially in the context of cellular protection and detoxification mechanisms.

This compound is synthesized through the acetylation of L-cysteine, a naturally occurring amino acid. It is primarily formed in the liver and kidneys as part of the glutathione metabolic pathway, acting as a conjugate for various electrophiles. The compound is notable for its role in detoxifying harmful substances, which makes it a significant focus in toxicological studies.

Protective Mechanisms

-

Antioxidant Activity :

- This compound exhibits potent antioxidant properties, primarily by replenishing intracellular glutathione levels. This action helps mitigate oxidative stress in cells exposed to toxic agents such as 2-hydroxyethyl methacrylate (HEMA), which induces apoptosis in oral keratinocytes. NAC has been shown to protect these cells through both NF-κB dependent and independent pathways, highlighting its dual mechanism of action .

-

Cellular Protection Against Toxicity :

- In studies involving oral keratinocytes, treatment with N-acetyl cysteine significantly inhibited cell death induced by HEMA. This protective effect was linked to the compound's ability to enhance NF-κB activity, which is crucial for cell survival under stress conditions . Additionally, NAC's inhibition of c-Jun N-terminal kinase (JNK) activity further supports its protective role against apoptosis .

- Biomarker for Exposure :

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of various compounds on cancer cell lines, with N-acetyl cysteine being pivotal in these investigations:

- Cytotoxic Activity : In vitro assays demonstrated that several derivatives related to NAC exhibited cytotoxicity against malignant cell lines such as HeLa and SH-SY5Y. The IC50 values for these compounds ranged from 0.50 to 1.81 μM, indicating significant potential for anticancer applications .

- Cell Cycle Modulation : The biological activity of these compounds was further characterized by their effects on cell cycle distribution, showing an increase in S-phase cells upon treatment with specific derivatives .

Summary of Findings

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| NAC | HeLa | 0.50 | ROS generation |

| NAC | SH-SY5Y | 1.81 | Cell cycle arrest |

| NAC | U2OS | 0.75 | Apoptotic pathway modulation |

Properties

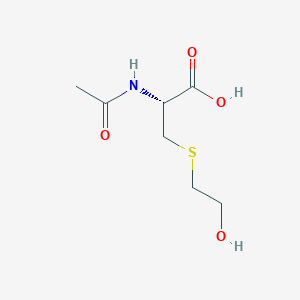

IUPAC Name |

(2R)-2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-5(10)8-6(7(11)12)4-13-3-2-9/h6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYOYSKSFGMFOB-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00914077 | |

| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15060-26-1, 19179-72-7, 97170-09-7 | |

| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15060-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015060261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-S-(2-hydroxyethyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019179727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteine, N-acetyl-S-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097170097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-S-(2-HYDROXYETHYL)-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5125C7A0EK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.